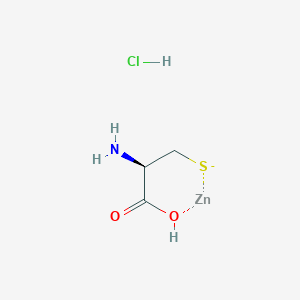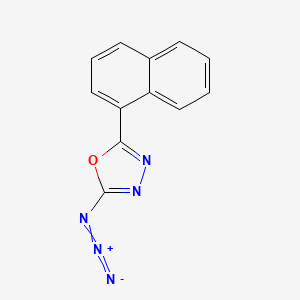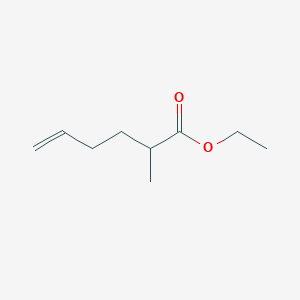
Ethyl 2-Methyl-5-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Methyl-5-hexenoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 2-methyl-5-hexenoic acid and ethanol. This compound is known for its fruity odor and is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-5-hexenoate can be synthesized through the esterification of 2-methyl-5-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Methyl-5-hexenoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: 2-Methyl-5-hexenoic acid and ethanol.
Reduction: 2-Methyl-5-hexen-1-ol.
Oxidation: Various oxidation products depending on the specific conditions.
Applications De Recherche Scientifique
Ethyl 2-Methyl-5-hexenoate has several scientific research applications:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its fruity odor.
Mécanisme D'action
The mechanism of action of Ethyl 2-Methyl-5-hexenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
Ethyl 2-Methyl-5-hexenoate can be compared with other similar compounds, such as:
Ethyl 5-hexenoate: Similar structure but lacks the methyl group at the second position.
Ethyl 2-hexenoate: Similar structure but lacks the methyl group at the fifth position.
Methyl 2-hexenoate: Similar structure but has a methyl ester instead of an ethyl ester.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence or absence of the methyl group and the type of ester group.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
ethyl 2-methylhex-5-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
OFHCPPJZKBUEEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


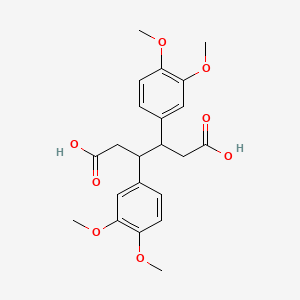
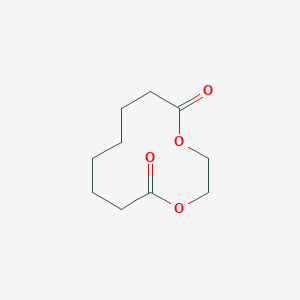
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
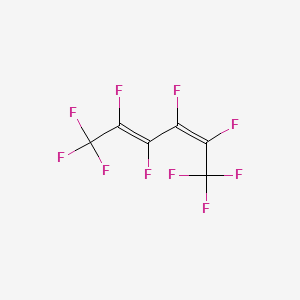

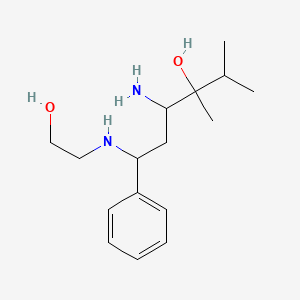
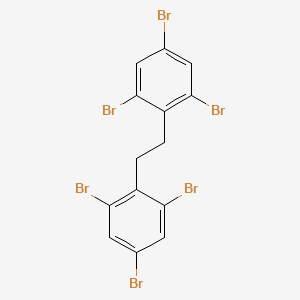
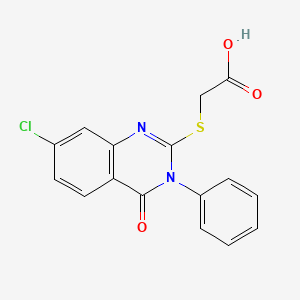
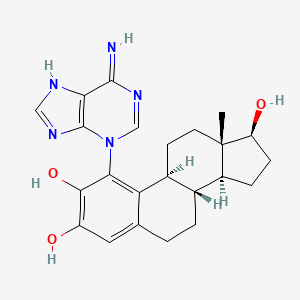

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
